Brain Permeability vs. Desferal: Enabling CNS-Specific Iron Chelation Research
VK-28 is functionally differentiated from the prototypical iron chelator desferal (deferoxamine) by its ability to cross the blood-brain barrier (BBB). While both compounds inhibit Fe/ascorbate-induced mitochondrial membrane lipid peroxidation with comparable IC50 values, desferal is explicitly characterized as a compound that 'does not cross the blood brain barrier' [1]. This distinction is qualitative but defines the primary utility of VK-28 for CNS applications, where desferal is unsuitable.
| Evidence Dimension | Blood-Brain Barrier Permeability |
|---|---|
| Target Compound Data | Brain-permeable |
| Comparator Or Baseline | Desferal (deferoxamine): Does not cross the blood-brain barrier |
| Quantified Difference | Qualitative distinction (permeable vs. non-permeable) |
| Conditions | Characterization based on in vivo neuroprotective efficacy in rat models of Parkinson's disease (ICV and IP administration). |
Why This Matters
This property is non-negotiable for research targeting CNS iron dysregulation, rendering in-class alternatives like desferal ineffective for studies requiring brain penetration.
- [1] Shachar, D. B., Kahana, N., Kampel, V., Warshawsky, A., & Youdim, M. B. (2004). Neuroprotection by a novel brain permeable iron chelator, VK-28, against 6-hydroxydopamine lesion in rats. Neuropharmacology, 46(2), 254-263. View Source
